Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)9(12)6-3-4-8(13)7(11)5-6/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVIXJUEWMBJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate typically involves the esterification of 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro substituents are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and ethanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a chloro-substituted phenyl ring (3-chloro-4-fluorophenyl) and a hydrazono-acetate ester group.
- The chlorine and fluorine atoms at the 3- and 4-positions of the phenyl ring enhance steric and electronic effects, influencing reactivity and intermolecular interactions.
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
- Fluorine and chlorine substitutions at ortho/meta/para positions modulate electronic effects (e.g., electron-withdrawing Cl/F increase electrophilicity).
- Phenoxy or methoxy groups (e.g., in and ) enhance solubility but reduce reactivity compared to halogens.
Functional Group Modifications
Key Observations :
- Replacement of the hydrazono group with hydroxyl () or carbamoyl-benzimidazole () alters biological activity.
Biological Activity
Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is a synthetic organic compound characterized by its unique molecular structure, which includes both chloro and fluoro substituents on a phenyl ring attached to an ethyl acetate group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The presence of chloro and fluoro groups can significantly influence the compound's binding affinity and specificity towards molecular targets, leading to diverse biological effects. These interactions often involve:
- Enzyme Inhibition or Activation : The compound can bind to the active sites of enzymes such as cytochrome P450, affecting their catalytic activity.
- Gene Expression Modulation : It can influence transcription factors and regulatory proteins, leading to changes in the expression of genes involved in cellular processes like oxidative stress response and apoptosis.
Cellular Effects
Research indicates that this compound affects various cell types and processes, including:
- Cell Signaling Pathways : The compound has been shown to modulate pathways that regulate cell proliferation and survival.
- Oxidative Stress Response : It influences gene expression related to oxidative stress, suggesting potential protective roles against cellular damage.
Comparative Biological Activity
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-chloro-3-fluorophenyl)acetate | Chloro and fluoro groups in different positions | Similar enzyme inhibition properties |
| Ethyl 2-(3-chloro-4-methylphenyl)acetate | Methyl group instead of fluoro | Different potency in biological assays |
| Ethyl 2-(3-chloro-4-nitrophenyl)acetate | Nitro group instead of fluoro | Varying effects on cellular metabolism |
The specific positioning of the chloro and fluoro groups on the phenyl ring is critical for determining the compound's reactivity and biological activity compared to these analogs.
Case Studies
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. This has implications for developing new antibacterial agents.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases.
Scientific Research Applications
This compound is utilized in several research areas:
- Medicinal Chemistry : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Biochemistry : Used in studies focusing on enzyme inhibition and receptor binding assays.
- Industrial Chemistry : Serves as an intermediate in synthesizing more complex organic molecules, contributing to pharmaceutical and agrochemical development.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate, and what critical parameters influence yield?
The compound is synthesized via condensation of hydrazine derivatives with acyl chlorides or esters. Critical parameters include:
- Solvent choice : Chloroform or methanol enhances intermediate solubility, while dichloromethane improves reaction kinetics .
- Temperature control : Maintaining 0–5°C during acid addition minimizes side reactions .
- Anhydrous conditions : Necessary to prevent hydrolysis due to electron-withdrawing Cl/F substituents . Yields typically range from 19–50%, depending on purification methods (e.g., silica gel chromatography) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- 1H/13C NMR : Identifies ester protons (δ 4.2–4.4 ppm) and aromatic protons (δ 7.1–7.8 ppm) .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .
- Mass spectrometry : Molecular ion peak at m/z 279.1 (M⁺) .
- HPLC-UV : Purity assessment at 254 nm with C18 reverse-phase columns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when encountering low yields during scale-up synthesis?
- Design of Experiments (DoE) : Evaluate solvent polarity (DMF vs. THF), catalyst loading (e.g., p-TsOH), and stoichiometric ratios .
- In situ IR spectroscopy : Monitors reaction progress and identifies rate-limiting steps .
- Solvent effects : Dichloromethane improves reaction rates compared to ethers due to better intermediate solubility .
Q. What strategies address conflicting crystallographic data during structure refinement of halogenated acetates?
- SHELXL refinement : Use
TWIN/BASFcommands for twinned crystals and high-resolution data. Anisotropic displacement parameters resolve Cl/F positional disorder . - Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) to validate packing motifs .
Q. How does the hydrazone linkage influence stability under physiological conditions?
- pH-dependent hydrolysis : Protonation at gastric pH (1–2) accelerates degradation. Stability studies in buffers (pH 1–9) at 37°C show <5% degradation at pH 7.4 over 24 hours .
- Comparative stability : The 3-chloro-4-fluorophenyl group enhances stability vs. methoxy analogs (e.g., 27143-07-3) due to reduced electron-donating effects .
Q. What computational methods predict the compound’s binding affinity to serine proteases in anticoagulation studies?
- Molecular docking (AutoDock Vina) : Uses thrombin’s crystal structure (PDB 1PPB) to model interactions with the active site .
- QSAR models : Incorporate Hammett σ values for Cl/F substituents, showing enhanced inhibitory activity (IC50 ≈ 2.1 µM) vs. non-halogenated analogs .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across structural analogs?
- SAR studies : Compare inhibition of coagulation factors (e.g., Factor Xa) between 3-chloro-4-fluoro and 4-methoxy analogs (CAS 27143-07-3). Fluorinated derivatives show 3-fold higher activity due to increased electronegativity .
- Enzyme kinetics : Michaelis-Menten analysis reveals non-competitive inhibition for the target compound (Ki = 1.8 µM) vs. uncompetitive inhibition for 4-chloro-2-fluorophenylacetate (CAS 188424-98-8) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
